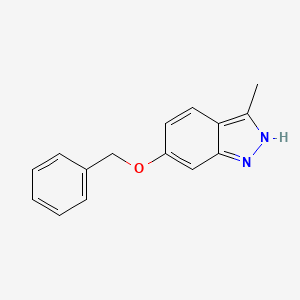

6-Benzyloxy-3-methyl-1H-indazole

Description

Structural Characteristics and Chemical Versatility of the Indazole Core

The indazole nucleus can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form. nih.govnih.gov This structural feature, along with the presence of two nitrogen atoms, allows the indazole ring to act as both a hydrogen bond donor and acceptor, which is crucial for its interaction with biological targets. pharmablock.com

The chemical versatility of the indazole scaffold stems from the ability to introduce a wide variety of substituents at different positions on the bicyclic ring. nih.govresearchgate.net This allows for the fine-tuning of the molecule's electronic and steric properties, influencing its reactivity and biological activity. The synthesis of indazole derivatives can be achieved through various methods, including cyclization reactions of appropriately substituted anilines and intramolecular C-H amination. organic-chemistry.orgnih.govthieme-connect.de

Role of Indazole Scaffolds in Medicinal Chemistry and Drug Discovery

The indazole scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds. pharmablock.comresearchgate.netnih.gov Indazole derivatives have been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.netmedchemexpress.com

The ability to readily synthesize a diverse library of indazole analogs makes this scaffold particularly attractive for drug discovery programs. nih.govnih.gov Structure-activity relationship (SAR) studies, which explore how changes in a molecule's structure affect its biological activity, are facilitated by the ease of modifying the indazole core. nih.gov For instance, research has shown that the substitution pattern on the indazole ring can significantly impact a compound's potency and selectivity as a kinase inhibitor, a class of drugs often used in cancer therapy. nih.gov

Indazoles as Bioisosteres for Pharmacophore Design

In drug design, the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a powerful strategy. The indazole nucleus is recognized as an effective bioisostere for other aromatic heterocyclic systems like indole (B1671886) and benzimidazole. pharmablock.comresearchgate.net

This bioisosteric relationship is valuable because it allows medicinal chemists to modify a known pharmacophore to improve its properties, such as metabolic stability or target affinity. pharmablock.compharmablock.com For example, replacing an indole ring with an indazole ring can alter the molecule's hydrogen bonding capabilities and lipophilicity, potentially leading to improved drug-like characteristics. pharmablock.com This strategy has been successfully employed in the design of various therapeutic agents. researchgate.netacs.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-6-phenylmethoxy-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-11-14-8-7-13(9-15(14)17-16-11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHSPVMKEAIENO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NN1)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Benzyloxy 3 Methyl 1h Indazole and Analogues

Direct Synthesis Approaches to the Indazole Ring System

Direct construction of the indazole ring is a common and efficient strategy. Key methods include cyclocondensation reactions and the nitrosation of indole (B1671886) precursors.

Cyclocondensation Reactions Involving Hydrazine (B178648) Derivatives

Cyclocondensation reactions are a cornerstone of pyrazole (B372694) and indazole synthesis. The classical Knorr synthesis involves the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives. beilstein-journals.org This fundamental approach has been expanded to multicomponent reactions where the 1,3-dicarbonyl compound is generated in situ. beilstein-journals.org

Another notable cyclocondensation involves the reaction of o-fluorobenzaldehydes or their O-methyloximes with hydrazine. nih.govresearchgate.net This method provides a practical route to indazoles and can effectively eliminate the competing Wolff-Kishner reduction that can occur when using aldehyde precursors directly. nih.govresearchgate.net The reaction of 2-halobenzonitriles with hydrazine derivatives, catalyzed by copper, also offers a pathway to substituted 3-aminoindazoles through a cascade coupling and condensation process. organic-chemistry.org

A patented synthesis for 3-methyl-1H-indazole starts from acetophenone, which is first nitrated to 2-nitroacetophenone. This intermediate is then reduced to 2-aminoacetophenone, which subsequently undergoes diazotization and cyclization to form the final product. google.com

Table 1: Examples of Cyclocondensation Reactions for Indazole Synthesis

| Starting Materials | Reagents/Conditions | Product | Reference |

| 1,3-Dicarbonyl compounds, Hydrazines | Knorr Synthesis | Pyrazoles/Indazoles | beilstein-journals.org |

| o-Fluorobenzaldehydes, Hydrazine | Condensation | Indazoles | nih.govresearchgate.net |

| 2-Halobenzonitriles, Hydrazine derivatives | Cu-catalyzed coupling/condensation | 3-Aminoindazoles | organic-chemistry.org |

| 2-Aminoacetophenone | Diazotization/Cyclization | 3-Methyl-1H-indazole | google.com |

Nitrosation of Substituted Indoles to 1H-Indazole-3-carboxaldehydes

A significant advancement in the synthesis of 3-functionalized indazoles is the nitrosation of indoles, which yields 1H-indazole-3-carboxaldehydes. rsc.orgrsc.orgnih.gov These aldehydes are valuable intermediates that can be further transformed into a variety of 3-substituted indazoles. rsc.orgnih.gov The reaction proceeds through the nitrosation of the indole at the C3 position, forming an oxime intermediate which then undergoes ring opening and subsequent ring closure to form the indazole-3-carboxaldehyde. nih.govrsc.org

The nitrosation of indoles is particularly effective under mildly acidic conditions. rsc.orgrsc.orgnih.gov This method has been optimized to work for both electron-rich and electron-deficient indoles. rsc.orgrsc.org For electron-rich indoles, such as those bearing methoxy (B1213986) or benzyloxy substituents, this optimized procedure provides high yields. rsc.org For instance, indoles with these electron-donating groups have been converted to their corresponding indazoles in yields as high as 91%. rsc.orgresearchgate.net The key to this success is often a slow addition of the indole to the nitrosating mixture, which minimizes side reactions. rsc.org

The synthesis of 5-benzyloxy-1H-indazole-3-carboxaldehyde can be achieved through the nitrosation of 5-benzyloxy-1H-indole. rsc.orgoakwoodchemical.comsigmaaldrich.com The general optimized procedure for nitrosation is applicable here. The resulting 5-benzyloxy-1H-indazole-3-carboxaldehyde is a solid with a boiling point of 239-242 °C. sigmaaldrich.com This intermediate is crucial for the synthesis of various bioactive molecules.

Multi-Step Synthetic Strategies for Functionalized Indazoles

In addition to direct synthesis, multi-step strategies involving the functionalization of a pre-formed indazole ring are widely employed to create diverse analogues.

Routes Utilizing 6-Substituted Indazole Intermediates

The functionalization of indazoles at the 6-position is a key strategy for developing new therapeutic agents. For example, 6-nitroindazole (B21905) derivatives can be methylated to produce a mixture of N1 and N2 isomers. nih.gov These nitroindazoles can then be reduced to the corresponding 6-aminoindazoles, which serve as versatile building blocks for further derivatization. nih.gov

Introduction of the Benzyloxy Moiety

The introduction of the benzyloxy group onto the indazole scaffold is a critical step in the synthesis of the title compound. This is typically achieved via an O-alkylation reaction, with the Williamson ether synthesis being the most common and effective method. byjus.comwikipedia.orgmasterorganicchemistry.com

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org In the context of synthesizing 6-benzyloxy-3-methyl-1H-indazole, the process would start with 6-hydroxy-3-methyl-1H-indazole. The hydroxyl group is first deprotonated using a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. youtube.com This nucleophilic alkoxide then reacts with benzyl (B1604629) bromide in an SN2 reaction, displacing the bromide and forming the ether linkage, which results in the desired this compound. masterorganicchemistry.comyoutube.com The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile. byjus.com

The general mechanism for this SN2 reaction involves a backside attack of the nucleophilic alkoxide on the carbon atom bonded to the halogen. This single-step process results in the inversion of stereochemistry if the carbon were chiral, though in the case of a benzyl group, this is not a factor. lumenlearning.com

Regioselective Functionalization Techniques

The indazole ring possesses two nitrogen atoms (N1 and N2), and controlling the site of functionalization is a significant challenge in indazole chemistry. The development of regioselective reactions is therefore of paramount importance.

N-Benzylation and Alkylation of the Indazole Nitrogen

Direct alkylation of the indazole ring often leads to a mixture of N1 and N2 substituted products, with the ratio being dependent on the reaction conditions, the nature of the substituents on the indazole ring, and the alkylating agent used. nih.govresearchgate.net

Several strategies have been developed to achieve regioselective N-alkylation. The use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N1 selectivity, particularly with indazoles bearing a chelating group at the C3 position. nih.gov In contrast, Mitsunobu conditions often favor the formation of the N2 regioisomer. nih.gov The choice of solvent can also play a crucial role; for instance, a switch from THF to DMF can significantly decrease N1 selectivity. nih.gov

Recent advancements have also explored metal-free catalytic systems. For example, trifluoromethanesulfonic acid (TfOH) has been used to catalyze the highly selective N2-alkylation of indazoles with diazo compounds, achieving excellent yields and regioselectivity. rsc.orgresearchgate.net The table below summarizes the effect of different bases and solvents on the N1/N2 regioselectivity of indazole alkylation.

| Base | Solvent | Temperature (°C) | N1:N2 Ratio | Reference |

|---|---|---|---|---|

| Cs₂CO₃ | DMF | 20 | 1:1.5 | nih.gov |

| NaH | THF | 50 | 6.8:1 | nih.gov |

| NaH | DMF | rt | 1.9:1 | nih.gov |

| LiH | THF | 50 | 28:1 | nih.gov |

| KH | THF | 50 | 11:1 | nih.gov |

| NaHMDS | THF | 50 | >99:1 | nih.gov |

Stereochemical Considerations in Synthetic Pathways

When synthesizing complex molecules containing chiral centers, controlling the stereochemistry is crucial. In the context of indazole derivatives, stereocenters can be introduced at various positions, including the C3 position.

A notable advancement in this area is the use of copper hydride (CuH) catalysis for the highly C3-selective and enantioselective allylation of 1H-N-(benzoyloxy)indazoles. mit.edu This method allows for the efficient preparation of C3-allylated 1H-indazoles with quaternary stereocenters in high enantioselectivity. The reaction proceeds through a six-membered Zimmerman-Traxler-type transition state. mit.edu The enantioselectivity is controlled by the steric interactions between the ligand and the substrate, as well as steric repulsions within the transition state. mit.edu

This approach demonstrates that by carefully selecting the catalyst and chiral ligand, it is possible to achieve a high degree of stereochemical control in the functionalization of the indazole scaffold, opening up avenues for the synthesis of complex, chiral indazole-based molecules.

Optimization and Scale-Up of Synthetic Processes

The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including maintaining high yields, ensuring process safety, and minimizing environmental impact. nih.govnih.gov Optimization of reaction parameters and the adoption of scalable technologies are crucial for the successful manufacturing of indazole-based compounds. acs.org

The efficiency and yield of indazole synthesis are highly dependent on factors such as the choice of catalyst, solvent, base, and reaction temperature. rsc.org Researchers have explored various synthetic strategies to maximize the output of desired indazole products.

One key area of optimization is the use of transition metal catalysts. benthamdirect.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been effectively employed to construct the indazole scaffold with high yields. rsc.orgnih.gov For instance, the coupling of bromo-indazole carboxamide with various boronic acids using a PdCl2(dppf)·(DCM) catalyst in a 1,4-dioxane/water solvent system at 100 °C has demonstrated good to excellent yields of the corresponding substituted indazoles. rsc.org Similarly, copper-catalyzed reactions, often utilizing more cost-effective copper(I) oxide nanoparticles, have been shown to be effective for the synthesis of 2H-indazoles in good yields. organic-chemistry.org

Recent advancements have also focused on C-H bond functionalization as a direct and atom-efficient method for synthesizing indazole derivatives. acs.orgnih.gov Silver(I)-mediated intramolecular oxidative C-H amination has emerged as a powerful technique for constructing a variety of 3-substituted 1H-indazoles, which can be challenging to synthesize via other methods. acs.orgnih.govnih.gov Optimization of these reactions has shown that while catalysts like iridium can initiate the reaction, high yields can often be achieved in their absence, with silver(I) species acting as a key oxidant. nih.gov

| Catalyst System | Substrates | Solvent(s) | Key Conditions | Yield (%) |

| PdCl₂(dppf)·(DCM) / K₂CO₃ | Bromo-indazole carboxamide, Boronic acids | 1,4-Dioxane/Water | 100 °C, 12 hours | Good to Excellent |

| Ag(I) oxidant | α-ketoester-derived hydrazones | Not specified | Elevated temperatures | High |

| Molecular Iodine | o-alkoxy acetophenone, hydrazine hydrate | DMSO | Catalytic amount of I₂ | Good |

| Copper(I) oxide nanoparticles | 2-halobenzaldehydes, primary amines, sodium azide | PEG 300 | Ligand-free | Good |

This table summarizes various catalytic systems and conditions that have been optimized to enhance the yield of indazole synthesis.

The application of green chemistry principles to the synthesis of indazoles aims to reduce the environmental footprint of these processes by minimizing waste, using safer chemicals, and improving energy efficiency. researchgate.netacs.org This involves a shift towards more sustainable synthetic methodologies. primescholars.comjocpr.com

The replacement of volatile and hazardous organic solvents with greener alternatives is another cornerstone of green chemistry. organic-chemistry.org Polyethylene glycol (PEG), particularly PEG-400, has been used as a green solvent for the synthesis of 2H-indazoles, demonstrating good to excellent yields. organic-chemistry.orgacs.org Water has also been explored as a solvent for certain transformations, such as the metal-free fluorination of 2H-indazoles. organic-chemistry.org

Energy efficiency is another critical aspect. The use of alternative energy sources like ultrasound and microwave irradiation can significantly shorten reaction times and, in some cases, improve yields compared to conventional heating. researchgate.netresearchgate.net Electrochemical synthesis is also emerging as a powerful green tool, offering a way to conduct redox reactions without the need for stoichiometric chemical oxidants or reductants, thus reducing waste. nih.gov

Atom economy, a concept that measures the efficiency of a reaction in converting reactants to the desired product, is a fundamental principle of green chemistry. jocpr.comnumberanalytics.com Synthetic strategies that maximize atom economy, such as [3+2] cycloaddition reactions and C-H activation protocols, are increasingly being favored as they generate less waste. nih.govorganic-chemistry.org For example, the rhodium(III)-mediated C-H activation and cyclization for the construction of indazole N-oxides is described as an atom-economic process. nih.gov

| Green Approach | Catalyst/Reagent | Solvent | Energy Source | Key Advantages |

| Heterogeneous Catalysis | Copper oxide nanoparticles on activated carbon (CuO@C) | PEG-400 | Conventional Heating | Recyclable catalyst, green solvent. acs.orgnih.gov |

| Natural Catalyst | Lemon Peel Powder | DMSO | Ultrasound Irradiation | Biodegradable catalyst, energy efficient. researchgate.net |

| Electrochemical Synthesis | Reticulated vitreous carbon or Zn cathode | Not specified | Electricity | Avoids chemical oxidants/reductants. nih.gov |

| Atom-Economic Reaction | Rhodium(III) complex | Not specified | Conventional Heating | High atom efficiency, minimizes waste. nih.gov |

This table provides examples of green chemistry approaches applied to the synthesis of indazole analogues, highlighting the catalyst, solvent, energy source, and key benefits of each method.

Chemical Reactivity and Derivatization Studies of Indazole Frameworks

Electrophilic Substitution Reactions on the Indazole Ring

The indazole ring is an aromatic system susceptible to electrophilic attack. The regioselectivity of these reactions is governed by the electronic properties and positions of the existing substituents on the bicyclic framework. In the case of 6-Benzyloxy-3-methyl-1H-indazole, the electron-donating nature of the methyl group at C-3 and the benzyloxy group at C-6 influences the orientation of incoming electrophiles.

Halogenation and Nitration Studies

Direct halogenation and nitration studies on this compound are not extensively reported in the literature. However, the reactivity of related indazole derivatives provides insight into the expected outcomes.

Halogenation: The halogenation of indazoles is a valuable transformation for introducing a handle for further cross-coupling reactions. beilstein-journals.org Generally, electrophilic halogenation of 1H-indazoles can occur at various positions, with the C-3 position being a common site for functionalization, especially if it is unsubstituted. chim.it For this compound, the C-3 position is already occupied. Therefore, electrophilic attack would be directed to the benzo ring. The activating, ortho-, para-directing benzyloxy group at C-6 and the weakly activating methyl group would likely direct incoming electrophiles to the C-5 and C-7 positions.

Nitration: Nitration of the indazole ring is a key method for introducing nitro groups, which can serve as versatile intermediates for further chemical modifications. Studies on similar 3-methyl-1H-indazole derivatives have shown that nitration typically occurs on the benzene (B151609) ring. For instance, the nitration of 3-methyl-1H-indazole with a mixture of nitric acid and sulfuric acid yields 3-methyl-6-nitro-1H-indazole. chemicalbook.comnih.gov The nitration of 4,6-difluoro-3-methyl-1H-indazole results in the formation of 4,6-difluoro-3-methyl-7-nitro-1H-indazole, demonstrating that the position of nitration is influenced by the existing substituents. researchgate.net

Based on these precedents, the nitration of this compound is expected to be directed by the powerful ortho-, para-directing benzyloxy group. The most probable products would be the 5-nitro and 7-nitro derivatives.

Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound

| Reaction | Reagents | Predicted Major Products |

| Halogenation | X₂ (X = Cl, Br, I) | 5-Halo-6-benzyloxy-3-methyl-1H-indazole and 7-Halo-6-benzyloxy-3-methyl-1H-indazole |

| Nitration | HNO₃/H₂SO₄ | 6-Benzyloxy-3-methyl-5-nitro-1H-indazole and 6-Benzyloxy-3-methyl-7-nitro-1H-indazole |

Nucleophilic Transformations and Functional Group Interconversions

The functional groups of this compound, namely the C-3 methyl group and the C-6 benzyloxy group, offer opportunities for various nucleophilic transformations and interconversions.

Reactivity at the C-3 Position of Indazole

The C-3 position of the indazole ring is a key site for derivatization. While the methyl group in this compound is generally unreactive towards nucleophiles, its protons can be acidic enough to be removed by a strong base, creating a nucleophilic center for subsequent reactions. A review of C3-indazole functionalization highlights various methods to introduce different substituents at this position, often involving metal-catalyzed cross-coupling reactions of 3-haloindazoles. beilstein-journals.org

Transformations Involving the Benzyloxy Group

The benzyloxy group at the C-6 position is a versatile functional group that can be cleaved under various conditions to yield the corresponding 6-hydroxyindazole derivative. This debenzylation is a common strategy in organic synthesis to unmask a hydroxyl group. Typical methods for debenzylation include catalytic hydrogenation (e.g., using Pd/C and H₂) or treatment with strong acids. A study on the debenzylation of 1-benzyl-5-substituted tetrazoles using dissolving metals like magnesium or zinc in protic solvents also presents a potential, milder alternative for cleaving the benzyl (B1604629) ether. ua.es The resulting 6-hydroxy-3-methyl-1H-indazole can then be used in further derivatization, such as O-alkylation or O-acylation, to introduce a variety of functional groups.

Formation of Complex Indazole-Containing Heterocyclic Systems

The indazole nucleus can serve as a building block for the construction of more complex, fused heterocyclic systems. These reactions often involve the N-H of the pyrazole (B372694) ring and a functional group on a substituent.

Cyclization Reactions to Fused Indazole Derivatives

Various strategies have been developed for the synthesis of fused indazole derivatives. For example, thermal 1,7-electrocyclization of azomethine ylides derived from 2-nitrobenzaldehydes can lead to the formation of isoquinoline-fused indazole N-oxides. thieme-connect.de Another approach involves a two-step synthesis of 1-arylindazole-3-carboxamides, which can then undergo an intramolecular Buchwald-Hartwig cyclization to yield complex polycyclic structures. unina.it

Investigating Reaction Mechanisms for Indazole Formation

The synthesis of the indazole core is a central topic in heterocyclic chemistry, driven by the broad range of biological activities exhibited by its derivatives. nih.govbeilstein-journals.org Designing new and efficient synthetic strategies for creating functionalized indazoles is a prominent area of contemporary research. researchgate.net A deep understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions, controlling regioselectivity, and expanding the scope of these synthetic methods.

Several mechanistic pathways have been explored for the construction of the indazole ring system. These include methods based on the cyclization of o-haloaryl N-sulfonylhydrazones catalyzed by copper(I) oxide, and one-pot domino benzannulation protocols involving the reaction of o-chloropyrazolyl ynones with nitromethane (B149229) derivatives. nih.govresearchgate.net Transition-metal-catalyzed C–H activation and annulation sequences have also emerged as powerful tools for constructing indazole derivatives. researchgate.net

A notable strategy involves the metal-free condensation of diazonium salts with donor/acceptor diazo compounds. nih.govresearchgate.net This approach proceeds through a diazenium (B1233697) intermediate, which then undergoes cyclization to yield 3-ester-functionalized indazoles in good to excellent yields. nih.govresearchgate.net The reaction is significant for its mild conditions and the absence of a metal catalyst. researchgate.net Another important mechanistic class is the [3+2] cycloaddition between arynes and various diazo compounds, which provides a direct route to a wide array of substituted indazoles. organic-chemistry.orgorgsyn.org The initial cycloadduct, a 3H-indazole, often rearranges to the more stable 1H-indazole tautomer. orgsyn.org

The formation of the indazole ring via the coupling of diazonium salts is a historically significant and synthetically valuable method. rsc.org In these reactions, an appropriately substituted aryl diazonium salt undergoes an intramolecular cyclization to form the bicyclic indazole system.

A modern variation of this approach involves the reaction between aryl diazonium salts and diazo compounds. nih.gov A proposed mechanism for this transformation begins with the nucleophilic addition of the diazo compound to the diazonium salt. This is followed by a denitrogenation step to form a key diazenium intermediate. nih.govresearchgate.net This intermediate then undergoes an intramolecular electrophilic cyclization to furnish the indazole ring. nih.gov This pathway provides a novel route for activating diazo compounds using diazonium salts under metal-free conditions. nih.govresearchgate.net

The versatility of the diazenium intermediate is highlighted by its ability to participate in alternative reaction pathways. For instance, in the presence of nitriles, the intermediate can be trapped to produce 1,2,4-triazole (B32235) derivatives instead of indazoles. nih.gov The general mechanism is outlined below:

Proposed Reaction Pathway via Diazenium Intermediate

| Step | Description |

|---|---|

| 1. Nucleophilic Attack | The diazo compound acts as a nucleophile, attacking the terminal nitrogen of the aryl diazonium salt. |

| 2. Denitrogenation | The resulting adduct loses a molecule of nitrogen (N₂) to form a reactive diazenium intermediate. |

| 3. Intramolecular Cyclization | The diazenium intermediate undergoes an electrophilic aromatic substitution-type cyclization onto the ortho-position of the aryl ring. |

| 4. Proton Transfer | A final proton transfer step yields the aromatic 1H-indazole product. |

This table illustrates the proposed mechanistic steps for indazole formation from diazonium salts and diazo compounds. nih.govresearchgate.net

This catalyst-free protocol is practical and allows for the preparation of a broad scope of 3-ester-functionalized indazoles in moderate to good yields. researchgate.net

Computational chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms, complementing experimental findings. Theoretical studies, often employing Density Functional Theory (DFT), are used to map potential energy surfaces, characterize transition states, and determine the relative stabilities of intermediates and products. nih.govacs.org

In the context of indazole chemistry, theoretical calculations have been applied to understand the mechanism of reactions such as the addition of formaldehyde (B43269) to various NH-indazoles. nih.govacs.org For this specific reaction, calculations using gauge-invariant atomic orbitals (GIAO) at the B3LYP/6-311++G(d,p) level of theory provided a solid foundation for the experimental NMR observations. nih.govacs.org These studies investigated the thermodynamics of different reaction pathways, including the reaction of neutral indazole tautomers with neutral or protonated formaldehyde, as well as the reaction of a protonated indazolium cation. nih.govacs.org

Theoretical investigations have also been crucial in understanding the binding of indazole derivatives to biological targets, such as the VEGFR2 kinase. nih.gov Molecular docking, molecular dynamics (MD) simulations, and quantum mechanical calculations (like SAPT0 and PIEDA) are used to analyze the interactions between the indazole ligand and amino acid residues in the kinase's binding pocket. nih.gov These studies can reveal key stabilizing interactions, such as hydrogen bonds and π–π stacking, which are critical for ligand binding and biological activity. nih.gov For example, analysis of indazole derivatives binding to VEGFR2 highlighted significant interactions with amino acids like Thr916 and Phe918. nih.gov

The table below summarizes key findings from theoretical studies on indazole-related reactions and interactions.

Summary of Theoretical Investigations on Indazole Systems

| System Studied | Theoretical Method(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Addition of Formaldehyde to NH-Indazoles | DFT (B3LYP/6-311++G(d,p)), GIAO | Provided a sound basis for experimental NMR data and helped establish the mechanism of N₁-CH₂OH derivative formation in acidic media. | nih.govacs.org |

| Stability of Indazole Tautomers | MP2/6-31G* | The 1H-indazole tautomer is energetically more stable than the 2H-tautomer by 2.3-3.6 kcal/mol. | chemicalbook.com |

| Indazole Derivatives as VEGFR2 Ligands | Docking, MD Simulations, SAPT0, PIEDA | Identified key hydrogen bonding and π–π stacking interactions with specific amino acid residues (Thr916, Phe918) in the binding pocket. | nih.gov |

| Photocatalytic Azidoarylation | DFT, CASPT2 | Calculated free-energy profiles and electron transfer rates to elucidate the reaction mechanism of a related nitrogen heterocycle formation. | acs.org |

This table presents a selection of theoretical studies and their contributions to understanding the reactivity and interactions of indazole frameworks.

These computational approaches are invaluable for predicting reactivity, understanding selectivity, and guiding the rational design of new synthetic routes and biologically active molecules. researchgate.netnih.gov

Theoretical and Computational Chemistry Analyses

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are a cornerstone of modern chemistry, offering a detailed view of molecular properties at the electronic level. For 6-benzyloxy-3-methyl-1H-indazole, these methods elucidate the distribution of electrons and energy levels within the molecule.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is a powerful tool for optimizing molecular geometries and calculating energy profiles. nih.govnih.gov DFT calculations, often employing hybrid functionals like B3LYP with various basis sets, are utilized to determine the most stable three-dimensional arrangement of atoms in this compound. researchgate.netspectroscopyonline.com This process of geometry optimization seeks the lowest energy conformation of the molecule, providing crucial information about bond lengths, bond angles, and dihedral angles. nih.govepstem.net

Furthermore, DFT can be used to map out the potential energy surface of the molecule, identifying transition states and reaction pathways. This is particularly relevant for understanding the kinetics and thermodynamics of reactions involving this compound. The choice of functional and basis set, such as the popular PBE or B3LYP functionals, can influence the accuracy of these predictions. spectroscopyonline.comcmu.edu

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and stability. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more polarizable and reactive. researchgate.net For this compound, FMO analysis can predict its reactivity towards various reagents and its potential to participate in different types of chemical reactions.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.20 |

| ELUMO | -0.85 |

| ΔE (HOMO-LUMO Gap) | 5.35 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for identifying the regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net

In an MEP map, regions of negative potential (typically colored in shades of red and yellow) indicate an excess of electrons and are susceptible to electrophilic attack. researchgate.net These are often associated with lone pairs on heteroatoms. Conversely, regions of positive potential (colored in blue) signify a deficiency of electrons and are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would highlight the nitrogen and oxygen atoms as potential sites for electrophilic interaction, while the hydrogen atoms of the aromatic rings might show positive potential. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule in terms of localized bonds and lone pairs, which aligns closely with the intuitive Lewis structure concept. wikipedia.org This method transforms the complex molecular orbitals into a set of localized orbitals, allowing for a quantitative description of bonding interactions. wikipedia.orguni-muenchen.de

NBO analysis can reveal the hybridization of atomic orbitals, the polarization of bonds, and the extent of delocalization of electron density through hyperconjugative interactions. uni-muenchen.debohrium.com For this compound, NBO analysis can quantify the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, providing insight into the stability of the molecule and the nature of its intramolecular interactions. nih.govfaccts.de

Tautomeric Equilibrium Investigations of Indazoles

Indazole and its derivatives can exist in different tautomeric forms, which are isomers that differ in the position of a proton and a double bond. nih.gov Understanding the tautomeric equilibrium is crucial as the different tautomers can exhibit distinct chemical and physical properties.

Relative Stability of 1H- and 2H-Indazole Tautomers

For indazole derivatives, the two most common tautomers are the 1H- and 2H-indazoles. researchgate.net In the case of this compound, the proton can reside on either the N1 or N2 atom of the indazole ring system. beilstein-journals.org

Theoretical and Computational Analyses of this compound

This article explores the theoretical and computational chemistry analyses of this compound, focusing on its tautomeric equilibria, molecular interactions, and predicted physicochemical properties.

Mechanistic Biological Investigations in Preclinical Models

Enzyme Modulation and Target Engagement Studies

Comprehensive enzymatic assays are fundamental to understanding the mechanism of action of a bioactive compound. For 6-Benzyloxy-3-methyl-1H-indazole, such studies would be essential to identify its direct molecular targets and quantify its inhibitory or activating effects.

Inhibition of Specific Kinases and Associated Pathways

Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The indazole core is present in several known kinase inhibitors. However, screening of this compound against a panel of kinases would be necessary to determine its specific inhibitory profile and the associated signaling pathways that might be affected. As of now, there is no publicly available data from such kinase inhibition assays for this specific compound.

Cyclooxygenase-2 (COX-2) Inhibitory Mechanisms

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade. While some heterocyclic compounds, including certain indazole derivatives, have been investigated as COX-2 inhibitors, the specific interaction and inhibitory mechanism of this compound with the COX-2 enzyme have not been reported. Mechanistic studies would be required to determine if it binds to the active site and to characterize the nature of this inhibition (e.g., competitive, non-competitive).

Effects on Parasitic Enzymes (e.g., Trypanothione (B104310) Reductase)

Trypanothione reductase is a validated drug target in trypanosomatid parasites, the causative agents of diseases like Chagas disease and leishmaniasis. While other heterocyclic compounds have been explored for their anti-parasitic properties, the activity of this compound against trypanothione reductase or other essential parasitic enzymes has not been documented in available literature.

Interaction with Mycobacterial Enzymes (e.g., Enoyl-ACP Reductase)

Enoyl-acyl carrier protein (ACP) reductase (InhA) is a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. The potential for this compound to interact with and inhibit this or other mycobacterial enzymes remains an open area for investigation.

Cellular Pathway Perturbation in In Vitro Systems

Beyond direct enzyme inhibition, understanding how a compound affects cellular signaling pathways provides a broader view of its biological impact.

Mechanisms of Cell Cycle Arrest Induction

The ability to induce cell cycle arrest is a key characteristic of many anti-proliferative agents. Studies on other indazole derivatives have shown that they can cause cell cycle arrest at different phases (e.g., G1/S or G2/M). However, for this compound, there is no published data from cell-based assays, such as flow cytometry analysis of DNA content, to indicate whether it can induce cell cycle arrest and, if so, at which checkpoint. Mechanistic studies would also be needed to identify the modulation of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).

Pathways Leading to Apoptosis in Cancer Cell Lines

There is currently no available scientific literature or data detailing the specific pathways through which this compound may induce apoptosis in cancer cell lines.

Investigation of Molecular Mechanisms as Research Probes

Information regarding the use of this compound as a research probe to investigate biochemical processes is not available in the public domain.

Utilizing Indazole Derivatives to Explore Biochemical Processes

While the broader class of indazole derivatives is utilized in medicinal chemistry and chemical biology, there are no specific published examples of this compound being used for the exploration of biochemical processes.

Molecular Target Identification and Functional Characterization

The molecular targets of this compound have not been identified, and consequently, no functional characterization studies have been published.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR for Confirmation of Molecular Architecture

Proton (¹H) NMR spectroscopy would be the first step in confirming the molecular structure of 6-Benzyloxy-3-methyl-1H-indazole. This technique identifies the number of distinct proton environments and their neighboring protons. The expected ¹H NMR spectrum would display signals corresponding to the protons of the indazole core, the methyl group, and the benzyloxy substituent. The chemical shifts (δ) would indicate the electronic environment of each proton, while the splitting patterns (multiplicity) would reveal the number of adjacent protons, and the integration values would correspond to the number of protons for each signal.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Predicted Value | e.g., s, d, t, m | e.g., 1H, 3H | e.g., H-7, CH₃ |

| Predicted Value | e.g., s, d, t, m | e.g., 1H, 3H | e.g., H-4, H-5 |

| Predicted Value | e.g., s, d, t, m | e.g., 1H, 3H | e.g., Benzyl (B1604629) CH₂ |

| Predicted Value | e.g., s, d, t, m | e.g., 1H, 3H | e.g., Phenyl H |

| Predicted Value | e.g., s, d, t, m | e.g., 1H, 3H | e.g., NH |

Note: This table is a template. Specific experimental values are not available.

Carbon-13 (¹³C) NMR for Carbon Connectivity Analysis

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| Predicted Value | e.g., C-3, C-3a |

| Predicted Value | e.g., C-4, C-5, C-6, C-7, C-7a |

| Predicted Value | e.g., CH₃ |

| Predicted Value | e.g., Benzyl CH₂ |

| Predicted Value | e.g., Phenyl C |

Note: This table is a template. Specific experimental values are not available.

Nitrogen-15 (¹⁵N) NMR for Nitrogen Environments

Nitrogen-15 (¹⁵N) NMR spectroscopy is a specialized technique used to probe the nitrogen atoms within a molecule. For this compound, ¹⁵N NMR would be instrumental in characterizing the two nitrogen atoms of the indazole ring. The chemical shifts of the ¹⁵N signals would provide valuable information about the electronic environment and hybridization state of each nitrogen atom, helping to distinguish between the pyrrolic-type and pyridinic-type nitrogens in the indazole system.

Two-Dimensional NMR Techniques for Complex Structure Elucidation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed for a more detailed and unambiguous structural assignment. A COSY spectrum would reveal proton-proton couplings, helping to trace the connectivity of the proton network. An HSQC spectrum would correlate directly bonded proton and carbon atoms, while an HMBC spectrum would show correlations between protons and carbons over two to three bonds. These techniques are powerful for confirming the substitution pattern on the indazole ring and the attachment of the benzyloxy and methyl groups.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of this compound with high precision. This allows for the calculation of the elemental formula of the molecule, providing definitive confirmation of its atomic composition. The measured mass would be compared to the theoretical mass calculated for the expected formula (C₁₅H₁₄N₂O), offering a high degree of confidence in the compound's identity.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z | Measured m/z |

| e.g., [M+H]⁺ | Predicted Value | Not Available |

Note: This table is a template. Specific experimental values are not available.

Fragmentation Analysis for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. In the case of this compound, electron ionization mass spectrometry (EI-MS) would be expected to produce a molecular ion peak (M+) corresponding to its molecular weight, along with a series of characteristic fragment ions that provide structural confirmation.

The fragmentation of this compound would likely proceed through several key pathways, primarily involving the cleavage of the benzylic ether bond, which is a common and energetically favorable fragmentation process. The most significant fragmentation is the cleavage of the C-O bond of the benzyloxy group, leading to the formation of a stable benzyl cation (m/z 91) and an indazolyl radical cation. Another prominent fragmentation pathway would be the loss of the entire benzyl group, resulting in a fragment corresponding to the 3-methyl-1H-indazol-6-ol cation.

Further fragmentation of the indazole ring itself can also occur, although these are typically less intense than the initial loss of the benzyl group. These subsequent fragmentations can involve the loss of small neutral molecules such as HCN or N2, which are characteristic of nitrogen-containing heterocyclic compounds.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |

| 238 | [C15H14N2O]+• | Molecular Ion (M+) |

| 91 | [C7H7]+ | Benzyl cation (tropylium ion) |

| 147 | [C8H7N2O]+ | [M - C7H7]+ |

| 132 | [C8H8N2]+• | [M - C7H7O]+• (loss of benzyloxy radical) |

| 104 | [C7H6N]+ | Further fragmentation of the indazole ring |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit a series of absorption bands that confirm the presence of its key structural features.

The spectrum would be characterized by N-H stretching vibrations in the region of 3100-3300 cm-1, indicative of the indazole ring's secondary amine. Aromatic C-H stretching vibrations would appear just above 3000 cm-1. The presence of the methyl group would be confirmed by C-H stretching vibrations around 2950-2850 cm-1.

A crucial feature would be the strong, asymmetric C-O-C stretching vibration of the benzyl ether linkage, expected to appear in the range of 1250-1200 cm-1. Aromatic C=C stretching vibrations from both the benzene (B151609) and indazole rings would be observed in the 1600-1450 cm-1 region. Out-of-plane C-H bending vibrations in the 900-675 cm-1 region would provide information about the substitution pattern of the aromatic rings.

Table 2: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm-1) | Vibrational Mode | Functional Group |

| 3100-3300 | N-H Stretch | 1H-Indazole |

| 3030-3100 | Aromatic C-H Stretch | Benzene and Indazole Rings |

| 2850-2960 | Aliphatic C-H Stretch | Methyl Group |

| 1600-1620 | C=C Stretch | Aromatic Rings |

| 1450-1580 | C=C Stretch | Aromatic Rings |

| 1200-1250 | Asymmetric C-O-C Stretch | Benzyl Ether |

| 1020-1075 | Symmetric C-O-C Stretch | Benzyl Ether |

| 730-770 & 690-710 | C-H Bending | Monosubstituted Benzene |

X-ray Crystallography for Absolute Structure Determination

The resulting crystal structure would reveal the planarity of the indazole ring system and the orientation of the benzyl and methyl substituents. Key structural parameters, such as the bond distances within the indazole core and the C-O-C bond angle of the ether linkage, would be determined with high precision.

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the individual molecular structure, X-ray crystallography also provides invaluable insights into how molecules are arranged in the crystal lattice. The analysis of the crystal packing of this compound would reveal the nature and geometry of intermolecular interactions that stabilize the crystal structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. The UV-Vis spectrum of this compound, typically recorded in a solvent such as ethanol (B145695) or acetonitrile, would show absorption bands corresponding to π-π* transitions within the aromatic systems.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Predicted λmax (nm) | Electronic Transition | Chromophore |

| ~210-220 | π → π | Benzene Ring |

| ~250-260 | π → π | Indazole Ring |

| ~290-300 | π → π* | Indazole Ring |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (carbon, hydrogen, nitrogen) present in a compound. The results of elemental analysis are used to determine the empirical formula of the compound, which can then be compared to the molecular formula derived from mass spectrometry.

For this compound, with a molecular formula of C15H14N2O, the theoretical elemental composition can be calculated. Experimental values obtained from elemental analysis should be in close agreement with these theoretical values (typically within ±0.4%) to validate the purity and proposed formula of the synthesized compound.

Table 4: Theoretical Elemental Composition of this compound (C15H14N2O)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.01 | 15 | 180.15 | 75.60% |

| Hydrogen (H) | 1.01 | 14 | 14.14 | 5.94% |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 11.76% |

| Oxygen (O) | 16.00 | 1 | 16.00 | 6.72% |

| Total | 238.31 | 100.00% |

Q & A

Q. What are the established synthetic routes for 6-Benzyloxy-3-methyl-1H-indazole, and how can reaction conditions be optimized?

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer: Use a combination of:

- NMR Spectroscopy: Confirm substitution patterns (e.g., benzyloxy protons at δ 4.9–5.2 ppm in ¹H NMR) and absence of byproducts .

- X-ray Crystallography: Resolve crystal structures using SHELX programs to verify bond angles and torsional strain .

- HPLC-MS: Ensure >98% purity and detect trace impurities (e.g., residual solvents) .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability: Conduct accelerated degradation studies (40–60°C for 4 weeks). Monitor via HPLC; degradation products may include debenzylated indazole derivatives .

- Light Sensitivity: Store in amber vials under inert gas (N₂/Ar). UV-Vis spectroscopy can detect photolytic cleavage of the benzyloxy group .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs). Focus on the benzyloxy group’s role in hydrophobic interactions .

- DFT Calculations: Analyze electron density maps to optimize substituent effects on indazole aromaticity and reactivity .

Example Workflow:

Target Protein → Ligand Preparation → Grid Generation → Docking → Free Energy Scoring

Q. How to resolve contradictions in reported pharmacological data for this compound analogs?

Methodological Answer:

- Assay Variability: Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) using standardized protocols (e.g., MTT assay) .

- Metabolic Stability: Perform liver microsome studies to identify species-dependent differences in cytochrome P450 metabolism .

Case Study: Discrepancies in kinase inhibition (e.g., PKA vs. CDK2) may arise from divergent crystal packing effects, resolvable via Mercury CSD’s packing similarity analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.